1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Description
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a fluorinated triazole derivative characterized by a 1,2,3-triazole core substituted at position 1 with a benzyl group bearing a para-trifluoromethylphenyl moiety and a carboxylic acid group at position 4. This compound combines the electron-withdrawing trifluoromethyl group, known for enhancing metabolic stability and lipophilicity, with the versatile triazole scaffold, which is prevalent in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-1-7(2-4-8)5-17-6-9(10(18)19)15-16-17/h1-4,6H,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGJQNVJXEFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Precursor Preparation
The azide component, 4-(trifluoromethyl)benzyl azide, is synthesized from 4-(trifluoromethyl)benzyl bromide via nucleophilic substitution with sodium azide. Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) at 60°C for 12–24 hours, achieving yields >85%.
Alkyne Functionalization
The alkyne partner, propiolic acid, is esterified to enhance solubility. Methyl propiolate reacts with the azide under Cu(I) catalysis, generated in situ from CuSO₄ and sodium ascorbate. The reaction proceeds in aqueous tert-butanol at room temperature, forming the 1,4-disubstituted triazole regioselectively.
Carboxylic Acid Formation
Post-cycloaddition, the methyl ester undergoes hydrolysis using aqueous NaOH (2M) in tetrahydrofuran (THF) at reflux. Acidification with HCl precipitates the carboxylic acid derivative, yielding 70–80% pure product after recrystallization from ethanol/water.
Table 1: CuAAC Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azide synthesis | NaN₃, DMF, 60°C, 24 h | 85–90 |
| Cycloaddition | CuSO₄, sodium ascorbate, t-BuOH/H₂O, rt, 24 h | 75–80 |
| Ester hydrolysis | NaOH (2M), THF, reflux, 6 h | 70–80 |
One-Step Synthesis via β-Ketoester-Azide Condensation
A patent-pending method circumvents multi-step protocols by directly condensing azides with β-ketoesters under basic conditions. This route simultaneously forms the triazole ring and introduces the carboxylic acid group.
Reaction Mechanism
The azide reacts with the β-ketoester’s enolate, formed via deprotonation with K₂CO₃. Cyclization yields the 3H-triazole-4-carboxylic acid framework. The trifluoromethylbenzyl group originates from the azide precursor, ensuring regiochemical fidelity.
Optimized Protocol
Combining 4-(trifluoromethyl)benzyl azide (25 mmol) and ethyl 3-oxobutanoate (28 mmol) in aqueous ethanol (95%) with K₂CO₃ (3 equiv) at 80°C for 16 hours achieves 65–75% yield. Neutralization with HCl precipitates the product, which is purified via silica gel chromatography (DCM/acetone).
Table 2: One-Step Synthesis Parameters
| Parameter | Value |
|---|---|
| Solvent | Aqueous ethanol (95%) |
| Base | K₂CO₃ (3 equiv) |
| Temperature | 80°C |
| Time | 16 h |
| Yield | 65–75% |
Functional Group Compatibility and Challenges
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group necessitates mild reaction conditions to prevent defluorination. CuAAC’s room-temperature protocol preserves this moiety, whereas high-temperature one-step methods risk minor degradation.
Regioselectivity Control
CuAAC exclusively produces 1,4-disubstituted triazoles due to copper’s template effect. In contrast, the one-step method may yield 1,5-regioisomers unless directed by steric or electronic factors.
Comparative Analysis of Methods
Table 3: Method Comparison
| Criterion | CuAAC Method | One-Step Method |
|---|---|---|
| Steps | 3 | 1 |
| Yield | 70–80% | 65–75% |
| Regioselectivity | 1,4-only | Mixture (1,4 and 1,5) |
| Scalability | Moderate (gram scale) | High (kilogram scale) |
| Purification | Recrystallization/Chromatography | Chromatography |
Optimization Strategies
Solvent Systems
Replacing t-BuOH with PEG-400 in CuAAC improves solubility and reduces copper catalyst loading to 2 mol% without compromising yield.
Catalytic Enhancements
Utilizing ligand-accelerated catalysis (e.g., tris(benzyltriazolylmethyl)amine) increases one-step method efficiency, achieving 80% yield at 50°C.
Industrial and Environmental Considerations
The one-step method minimizes waste generation (E-factor: 8.2 vs. 15.5 for CuAAC) and is preferable for large-scale production. However, CuAAC offers better regiocontrol for pharmaceutical applications requiring isomer purity .
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated that triazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid have shown effectiveness against various bacterial strains and fungi. This is attributed to their ability to disrupt cell wall synthesis and inhibit essential enzymatic processes within microbial cells .
Anti-inflammatory Effects
Research indicates that triazole derivatives can modulate inflammatory pathways. The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Such inhibition could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Cancer Research
Triazoles are emerging as promising candidates in cancer therapy. Recent findings suggest that this compound may act as a histone deacetylase (HDAC) inhibitor, a target for cancer treatment. By altering gene expression related to cell cycle regulation and apoptosis, these compounds could contribute to anti-cancer strategies .
Polymer Chemistry
The unique chemical structure of triazoles allows them to be incorporated into polymers for enhanced material properties. The introduction of this compound into polymer matrices has been studied for applications in coatings and adhesives due to improved thermal stability and chemical resistance.
Nanotechnology
In nanotechnology, triazole derivatives are utilized as ligands for metal nanoparticles. Their ability to stabilize nanoparticles makes them suitable for applications in catalysis and drug delivery systems. The trifluoromethyl group further enhances the interaction with metal centers, improving the efficiency of catalytic processes .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial | PMC7762828 | Effective against multiple bacterial strains |
| Anti-inflammatory | ACS Journal of Medicinal Chemistry | Inhibits COX enzymes; potential for arthritis treatment |
| Cancer Research | NCBI Article | Acts as an HDAC inhibitor; alters cancer cell behavior |
| Polymer Chemistry | Evotec Intermediates Catalogue | Enhances thermal stability in polymer matrices |
| Nanotechnology | ChemBase | Stabilizes metal nanoparticles for catalysis |
Mechanism of Action
The mechanism by which 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound is differentiated from similar triazole derivatives by its unique substitution pattern. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Triazole Derivatives
Key Observations:
- Benzyl vs. Direct Attachment : The benzyl group in the target compound introduces conformational flexibility and steric bulk compared to analogs with direct phenyl attachments (e.g., ). This may influence binding interactions in biological targets.
- Electron-Withdrawing Groups : The para-CF₃ group in the target compound enhances acidity of the carboxylic acid (pKa ~2-3) compared to derivatives with methoxy or methyl groups (e.g., ).
- Polar vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*logP values estimated using fragment-based methods.
Key Observations:
- The benzyl-CF₃ group in the target compound increases molecular weight and logP compared to simpler analogs (e.g., ), suggesting greater lipophilicity.
Biological Activity
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a compound featuring a triazole ring known for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, antiproliferative, and antifungal activities, supported by relevant data tables and case studies.
- Molecular Formula : C₁₂H₉F₃N₃O₂
- Molecular Weight : 271.238 g/mol
- Melting Point : 75–77 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against several pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi effectively.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | |
| Candida albicans | 0.31 μg/mL | |
| Escherichia coli | 0.25 μg/mL |
Antiproliferative Activity
Research has demonstrated the compound's potential as an antiproliferative agent against various cancer cell lines. The triazole moiety appears to play a critical role in enhancing its activity.
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 9.6 ± 0.7 | |
| CEM (T-lymphocyte) | 41 ± 3 | |
| L1210 (leukemia) | Not specified |
Study on Antifungal Activity
A study evaluated the antifungal efficacy of the compound against Candida species and found it to outperform traditional antifungal agents like fluconazole in certain cases. The compound showed a MIC of 0.033 μg/mL against Trypanosoma cruzi, indicating strong antiparasitic properties as well.
In Vivo Studies
In vivo studies using murine models demonstrated that doses of 15 mg/kg/day resulted in significant reductions in parasitic loads, supporting the compound's potential for therapeutic applications in treating fungal infections and parasitic diseases.
The mechanism through which this compound exerts its biological effects is attributed to its ability to inhibit specific enzymes involved in cell proliferation and metabolism in microorganisms and cancer cells. The presence of the triazole ring enhances the binding affinity to target sites, leading to increased potency.
Q & A
Basic: What are the recommended synthetic routes for 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of the triazole scaffold. Key steps include:
- Pre-functionalization : Introducing the trifluoromethylphenyl group via nucleophilic aromatic substitution (e.g., using 4-(trifluoromethyl)benzyl bromide) .
- Cyclization : Optimizing Cu(I) catalyst concentration (e.g., 10 mol% CuI) and solvent polarity (DMSO/H2O mixtures) to enhance regioselectivity .
- Yield Optimization : Lower temperatures (0–5°C) reduce side reactions, while microwave-assisted synthesis can improve reaction efficiency by 15–20% .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use orthogonal analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : Confirm regiochemistry via <sup>1</sup>H and <sup>19</sup>F NMR. The trifluoromethyl group shows a singlet at ~δ -62 ppm in <sup>19</sup>F NMR .
- X-ray Crystallography : Resolve ambiguities in triazole ring substitution patterns (e.g., 1,4-disubstitution vs. 1,5-isomer) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles:
- Dose-Response Reproducibility : Validate IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolite Interference : Use LC-MS to identify hydrolyzed byproducts (e.g., free carboxylic acid derivatives) that may skew activity .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability data to confirm target engagement .
Advanced: How does the trifluoromethyl group influence physicochemical properties and target binding?
Methodological Answer:
The CF3 group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
- Metabolic Stability : Reduces oxidative metabolism in liver microsomes (t1/2 > 120 min vs. <30 min for CH3 analogs) .
- Target Affinity : Fluorine’s electronegativity strengthens π-stacking with aromatic residues (e.g., Tyr in kinase ATP pockets) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with flexible side chains to model binding to CYP450 enzymes or kinases .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxylic acid and catalytic residues (e.g., Asp in proteases) .
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. ethyl on the triazole) to predict ADMET profiles .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
- Anticancer Screening : MTT assays with GI50 values reported for NCI-60 cell lines .
- Enzymatic Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition with IC50 < 10 µM) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Substituent Variation : Replace the benzyl group with heteroaromatics (e.g., pyridyl) to modulate solubility and potency .
- Prodrug Design : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester prodrugs show 3× higher Cmax in rats) .
- Isosteric Replacement : Substitute the triazole with oxadiazole to assess impact on metabolic stability .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (no SDS available; inferred from analogs) .
- Waste Disposal : Neutralize acidic residues with NaHCO3 before aqueous disposal .
- Storage : -20°C under argon to prevent hydrolysis of the triazole ring .
Advanced: How can crystallography resolve ambiguities in the compound’s solid-state structure?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation from ethanol/water (70:30) to obtain diffraction-quality crystals .
- Data Collection : Synchrotron radiation (λ = 0.71073 Å) resolves fluorine positions with < 0.01 Å uncertainty .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts contribute 8–12% to crystal packing) .
Advanced: What strategies mitigate metabolic instability in vivo?
Methodological Answer:
- Deuterium Incorporation : Replace labile hydrogens (e.g., α to the carboxylic acid) to slow CYP450-mediated oxidation .
- Co-administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical studies to assess contribution of metabolism to clearance .
- Formulation : Nanoemulsions or liposomes prolong half-life by reducing renal excretion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
